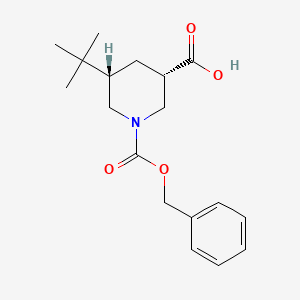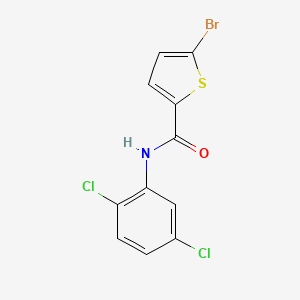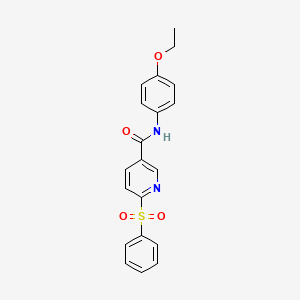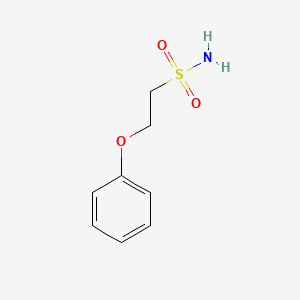
2-(1-Azidopropan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Azidopropan-2-yl)pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used as intermediates in organic synthesis. The compound features a pyridine ring substituted with an azidopropyl group, making it a valuable building block in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidopropan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Grignard Reaction: 2-bromopyridine is reacted with isopropylmagnesium bromide to form 2-(1-bromopropan-2-yl)pyridine.
Azidation: The bromide is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
The overall reaction can be summarized as follows: [ \text{2-bromopyridine} + \text{isopropylmagnesium bromide} \rightarrow \text{2-(1-bromopropan-2-yl)pyridine} ] [ \text{2-(1-bromopropan-2-yl)pyridine} + \text{sodium azide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve ensuring the safe handling of azides, which are potentially explosive, and optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(1-Azidopropan-2-yl)pyridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding amines or ethers.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or CH3CN.
Reduction: LiAlH4 in ether or Pd/C with H2.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Corresponding amines or ethers.
Reduction: 2-(1-Aminopropan-2-yl)pyridine.
Cycloaddition: Triazole derivatives.
科学研究应用
2-(1-Azidopropan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(1-Azidopropan-2-yl)pyridine primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, including drug discovery and bioconjugation.
Molecular Targets and Pathways
Cycloaddition: Targets alkynes to form triazoles.
Reduction: Converts to amines, which can interact with various biological targets.
相似化合物的比较
2-(1-Azidopropan-2-yl)pyridine can be compared with other azide-containing compounds and pyridine derivatives:
Similar Compounds: 2-azidopyridine, 2-(1-azidoethyl)pyridine, and 2-(1-azidobutan-2-yl)pyridine.
Uniqueness: The presence of both the azide group and the pyridine ring makes it a versatile intermediate for various synthetic applications. Its ability to undergo cycloaddition reactions to form triazoles is particularly noteworthy.
属性
IUPAC Name |
2-(1-azidopropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-7(6-11-12-9)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPPAZYFACEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
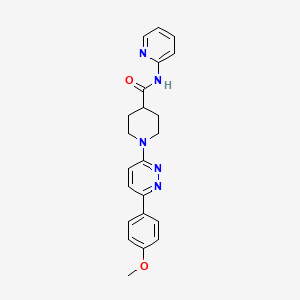
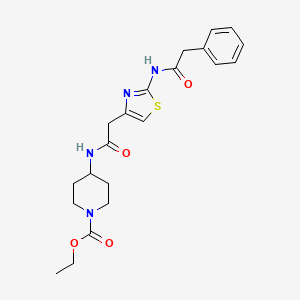
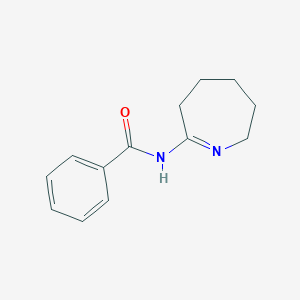
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
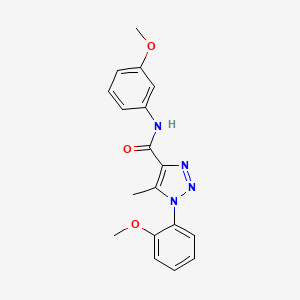
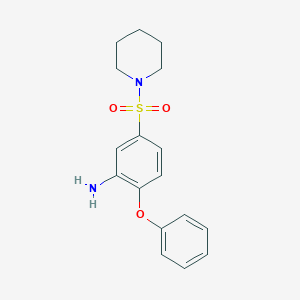
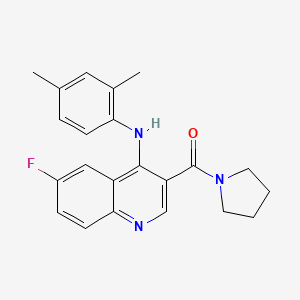
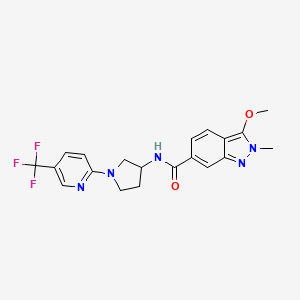
![5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2487930.png)
